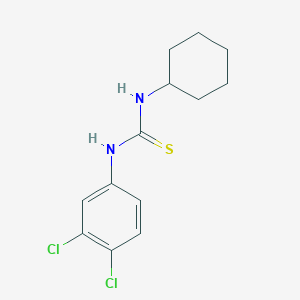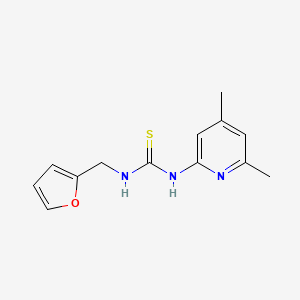
7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one, also known as BMCH, is a synthetic compound that belongs to the class of chromenones. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one exerts its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one is also stable under normal laboratory conditions. However, one limitation of 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact molecular targets of 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one.
Future Directions
There are several future directions for the research on 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one. One direction is to study its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a chemopreventive agent for cancer. Furthermore, the development of 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Synthesis Methods
7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one can be synthesized through a series of chemical reactions. The starting material is 4-methyl-7-hydroxychromen-2-one, which is reacted with ethyl bromoacetate in the presence of a base to obtain 7-ethoxycarbonyl-4-methylchromen-2-one. This intermediate is then reacted with benzyl bromide in the presence of a base to obtain 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one.
properties
IUPAC Name |
6-ethyl-4-methyl-7-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-3-15-10-16-13(2)9-19(20)22-18(16)11-17(15)21-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKGNEAGRZVLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5760158.png)


![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5760175.png)
![ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5760185.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B5760193.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5760207.png)
![N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5760217.png)
![ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5760220.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5760227.png)
![N-(2-fluorophenyl)-N'-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5760246.png)
![methyl 2-[(3,4-dimethylbenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5760247.png)
![1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5760255.png)